molecular formula C16H14Cl2N2O B2597046 1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 838899-11-9

1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No. B2597046
CAS RN: 838899-11-9
M. Wt: 321.2
InChI Key: XSRQJQCUTJPEFK-UHFFFAOYSA-N
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Description

“1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-member ring that consists of three carbon atoms and two nitrogen centers .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives include the conversion of alcohols into carbonyl compounds via the corresponding quaternary salts .

Scientific Research Applications

Environmental Contaminant Treatment

One notable application involves the use of redox mediators in the treatment of organic pollutants present in industrial wastewater. Studies have demonstrated that certain compounds, possibly including derivatives like 1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol, can be effectively degraded or transformed in the presence of redox mediators, enhancing the degradation efficiency of recalcitrant compounds significantly (Husain & Husain, 2007).

Chemical Synthesis and Structural Analysis

The compound has been the subject of chemical synthesis and structural analysis research, focusing on its properties and potential applications. For instance, its variability in chemistry and properties, alongside those of similar compounds, has been extensively reviewed, indicating its significance in coordination chemistry and potential for further investigation into biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Pharmacological Implications

Research into the pharmacological implications of such compounds includes the exploration of their effects on the central nervous system (CNS), suggesting potential pathways for synthesizing more potent CNS drugs. This involves modifying the compounds through various chemical processes to enhance their CNS penetrability and activity, highlighting the azole group's significance in CNS effects (Saganuwan, 2020).

Future Directions

The future directions in the research of benzimidazole derivatives could involve the synthesis of a systematic series of fluorine-containing derivatives to study structure–property correlations in various fields of research from medicine to materials science .

properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c1-10(21)16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8,10,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRQJQCUTJPEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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